molecular formula C16H12BrFOS B15245800 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B15245800
M. Wt: 351.2 g/mol
InChI Key: RRQKGJJXIPDXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a bromo-fluoro substituted phenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in halogen bonding, while the ketone and thiobenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde moiety and a ketone functional group, which allows for diverse chemical reactivity and potential applications. The combination of bromo and fluoro substituents also provides unique electronic and steric properties that can be exploited in various chemical reactions and applications.

Biological Activity

2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13_{13}H10_{10}BrFOS
  • Molecular Weight : 305.18 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which plays a critical role in cancer progression and inflammation .

Biological Activity Overview

The biological activities of this compound include:

  • Antitumor Activity : Demonstrated effectiveness in inhibiting the proliferation of various cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation by modulating LPA signaling pathways.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against specific bacteria

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that the compound effectively decreased the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may be beneficial in managing chronic inflammatory diseases .

Case Study 3: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Properties

Molecular Formula

C16H12BrFOS

Molecular Weight

351.2 g/mol

IUPAC Name

2-[3-(4-bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12BrFOS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

RRQKGJJXIPDXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F)C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.